Auristatin E Auristatin E Auristatin E is a cytotoxic tubulin modifier with potent and selective antitumor activity; it is a synthetic analog of dolastatin 10. Auristatin E is a highly potent antimitotic agent that inhibits tubulin polymerization. Auristatin E-antibody conjugates have proven to be successful anticancer agents.
Brand Name: Vulcanchem
CAS No.: 160800-57-7
VCID: VC0519776
InChI: InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1
SMILES: CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Molecular Formula: C40H69N5O7
Molecular Weight: 732 g/mol

Auristatin E

CAS No.: 160800-57-7

Inhibitors

VCID: VC0519776

Molecular Formula: C40H69N5O7

Molecular Weight: 732 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

Auristatin E - 160800-57-7

CAS No. 160800-57-7
Product Name Auristatin E
Molecular Formula C40H69N5O7
Molecular Weight 732 g/mol
IUPAC Name (2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1
Standard InChIKey WOWDZACBATWTAU-FEFUEGSOSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Appearance Solid powder
Description Auristatin E is a cytotoxic tubulin modifier with potent and selective antitumor activity; it is a synthetic analog of dolastatin 10. Auristatin E is a highly potent antimitotic agent that inhibits tubulin polymerization. Auristatin E-antibody conjugates have proven to be successful anticancer agents.
Purity >95% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Auristatin E
Reference 1: Sommer A, Kopitz C, Schatz CA, Nising CF, Mahlert C, Lerchen HG, Stelte-Ludwig B, Hammer S, Greven S, Schuhmacher J, Braun M, Zierz R, Wittemer-Rump S, Harrenga A, Dittmer F, Reetz F, Apeler H, Jautelat R, Huynh H, Ziegelbauer K, Kreft B. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors. Cancer Res. 2016 Nov 1;76(21):6331-6339. Epub 2016 Aug 19. PubMed PMID: 27543601.
2: Waight AB, Bargsten K, Doronina S, Steinmetz MO, Sussman D, Prota AE. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. PLoS One. 2016 Aug 12;11(8):e0160890. doi: 10.1371/journal.pone.0160890. eCollection 2016. PubMed PMID: 27518442; PubMed Central PMCID: PMC4982639.
3: Pereira DS, Guevara CI, Jin L, Mbong N, Verlinsky A, Hsu SJ, Aviña H, Karki S, Abad JD, Yang P, Moon SJ, Malik F, Choi MY, An Z, Morrison K, Challita-Eid PM, Doñate F, Joseph IB, Kipps TJ, Dick JE, Stover DR. AGS67E, an Anti-CD37 Monomethyl Auristatin E Antibody-Drug Conjugate as a Potential Therapeutic for B/T-Cell Malignancies and AML: A New Role for CD37 in AML. Mol Cancer Ther. 2015 Jul;14(7):1650-60. doi: 10.1158/1535-7163.MCT-15-0067. Epub 2015 May 1. PubMed PMID: 25934707; PubMed Central PMCID: PMC4557793.
4: Batisse C, Dransart E, Ait Sarkouh R, Brulle L, Bai SK, Godefroy S, Johannes L, Schmidt F. A new delivery system for auristatin in STxB-drug conjugate therapy. Eur J Med Chem. 2015 May 5;95:483-91. doi: 10.1016/j.ejmech.2015.03.047. Epub 2015 Mar 28. PubMed PMID: 25847766.
5: Burns KE, Robinson MK, Thévenin D. Inhibition of cancer cell proliferation and breast tumor targeting of pHLIP-monomethyl auristatin E conjugates. Mol Pharm. 2015 Apr 6;12(4):1250-8. doi: 10.1021/mp500779k. Epub 2015 Mar 13. PubMed PMID: 25741818; PubMed Central PMCID: PMC4476257.
6: Lhospice F, Brégeon D, Belmant C, Dennler P, Chiotellis A, Fischer E, Gauthier L, Boëdec A, Rispaud H, Savard-Chambard S, Represa A, Schneider N, Paturel C, Sapet M, Delcambre C, Ingoure S, Viaud N, Bonnafous C, Schibli R, Romagné F. Site-Specific Conjugation of Monomethyl Auristatin E to Anti-CD30 Antibodies Improves Their Pharmacokinetics and Therapeutic Index in Rodent Models. Mol Pharm. 2015 Jun 1;12(6):1863-71. doi: 10.1021/mp500666j. Epub 2015 Feb 9. PubMed PMID: 25625323.
7: Li ZH, Zhang Q, Wang HB, Zhang YN, Ding D, Pan LQ, Miao D, Xu S, Zhang C, Luo PH, Naranmandura H, Chen SQ. Preclinical studies of targeted therapies for CD20-positive B lymphoid malignancies by Ofatumumab conjugated with auristatin. Invest New Drugs. 2014 Feb;32(1):75-86. doi: 10.1007/s10637-013-9995-y. Epub 2013 Aug 1. PubMed PMID: 23903896.
PubChem Compound 11498622
Last Modified Nov 11 2021
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